TETRAFLUOROPYRIDAZINE
Overview
Description
TETRAFLUOROPYRIDAZINE is an organic compound belonging to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms and four fluorine atoms. Pyridazines are known for their diverse pharmacological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Mechanism of Action
Target of Action
Tetrafluoropyridazine is highly electrophilic due to the presence of several fluorine atoms attached to the heteroaryl rings . It reacts readily with a wide range of nucleophilic species, making these nucleophiles its primary targets .
Mode of Action
The compound’s mode of action involves nucleophilic aromatic substitution reactions . The high electrophilicity of this compound allows it to react very readily with nucleophiles, leading to the displacement of fluorine atoms .
Biochemical Pathways
The interaction of this compound with nucleophiles affects various biochemical pathways. These reactions have enabled the synthesis of a wide range of highly functionalised heterocyclic derivatives, macrocycles, and ring-fused systems .
Result of Action
The result of this compound’s action is the formation of highly functionalised heterocyclic derivatives . These derivatives can be used in various applications, from pharmaceuticals to materials .
Action Environment
The action of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemical species. For example, the reaction of this compound with nucleophiles is typically carried out under controlled conditions in a laboratory setting .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridazine, tetrafluoro- typically involves the cyclization of a diaminopyridazine with nitrite or the treatment of 1,2,3-triazole dicarbonyl species with hydrazine hydrate followed by acid or heat-promoted cyclization
Industrial Production Methods: Industrial production of pyridazine, tetrafluoro- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments are common practices to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: TETRAFLUOROPYRIDAZINE undergoes various chemical reactions, including:
Electrophilic Attack: The nitrogen atoms in the pyridazine ring can be targeted by electrophiles, leading to substitution reactions.
Reduction Reactions: The compound can be reduced to form hydropyridazines.
Cycloaddition Reactions: this compound can participate in cycloaddition reactions to form complex ring structures.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens and acids.
Reduction: Reagents such as hydrogen gas and metal catalysts are used.
Cycloaddition: Reagents like dienes and alkynes under heat or catalytic conditions.
Major Products: The major products formed from these reactions include substituted pyridazines, hydropyridazines, and various fused ring systems .
Scientific Research Applications
TETRAFLUOROPYRIDAZINE has numerous applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing drugs with antimicrobial, anticancer, and anti-inflammatory properties
Agriculture: The compound is utilized in the development of herbicides and plant growth regulators.
Material Science: Pyridazine derivatives are employed in the creation of optoelectronic materials and polymers.
Comparison with Similar Compounds
Pyridazine: Contains two adjacent nitrogen atoms but lacks the tetrafluoro- substituents.
Pyrimidine: Similar structure with nitrogen atoms at positions 1 and 3.
Pyrazine: Nitrogen atoms at positions 1 and 4.
Uniqueness: TETRAFLUOROPYRIDAZINE is unique due to the presence of four fluorine atoms, which enhance its chemical stability and biological activity compared to other pyridazine derivatives .
Properties
IUPAC Name |
3,4,5,6-tetrafluoropyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F4N2/c5-1-2(6)4(8)10-9-3(1)7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGAMTYFRMRZNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NN=C1F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00227159 | |
Record name | Pyridazine, tetrafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00227159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7627-80-7 | |
Record name | Pyridazine, tetrafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007627807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridazine, tetrafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00227159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tetrafluoropyridazine?
A1: this compound has the molecular formula C4F4N2 and a molecular weight of 184.06 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: ¹⁹F NMR spectroscopy is particularly useful for characterizing this compound and its derivatives. Mass spectrometry (m.s.) is also commonly employed for identification. [, ]
Q3: What is the most prominent characteristic of this compound's chemical behavior?
A3: this compound is highly susceptible to nucleophilic aromatic substitution reactions, readily reacting with nucleophiles to replace fluorine atoms. This reactivity allows for the synthesis of a wide range of substituted pyridazine derivatives. [, , , ]
Q4: Which positions on the this compound ring are most reactive towards nucleophilic substitution?
A4: The fluorine atoms at the 4 and 5 positions of the this compound ring exhibit the highest reactivity toward nucleophilic substitution under basic conditions. Interestingly, under strongly acidic conditions, the 3 and 6 positions become more susceptible to nucleophilic attack. [, ]
Q5: Can you provide examples of nucleophiles that react with this compound?
A5: A diverse range of nucleophiles, including amines, alkoxides, and thiolates, have been shown to react with this compound. For example, reactions with amines lead to the formation of substituted amino-pyridazines, while reactions with alkoxides yield alkoxy-pyridazines. [, , , , ]
Q6: What are the potential applications of this compound derivatives?
A6: The unique properties of this compound derivatives make them promising candidates for various applications. These include:
- Pharmaceuticals: Substituted pyridazines are frequently encountered in medicinal chemistry, holding potential as drug scaffolds. [, , ]
- Polymers: this compound can act as a monomer for synthesizing novel fluorinated polymers. The incorporation of fluorine often imparts desirable properties to polymers, such as thermal stability and chemical resistance. [, ]
- Materials Science: The versatility of this compound as a building block opens avenues for creating novel materials with tailored properties. [, ]
Q7: Has computational chemistry been employed to study this compound?
A7: Yes, density functional theory (DFT) calculations have been used to investigate the reactivity and regioselectivity of nucleophilic substitution reactions on this compound. These calculations provide insights into the reaction mechanisms and help explain the observed reactivity patterns. [, ]
Q8: Can this compound undergo rearrangement reactions?
A8: Yes, this compound exhibits interesting rearrangement behavior under specific conditions:
- Thermal Rearrangement: Upon heating to high temperatures (around 800°C), this compound can rearrange to form tetrafluoropyrimidine. []
- Photochemical Rearrangement: When exposed to UV irradiation, this compound rearranges to yield perfluoropyrazines. [, ]
- Fluoride-Ion Induced Rearrangement: In the presence of fluoride ions, perfluoroalkyl substituents on the pyridazine ring can migrate, leading to isomeric products. [, ]
Q9: What is the mechanism proposed for the thermal rearrangement of this compound to tetrafluoropyrimidine?
A9: The proposed mechanism involves the formation of a diazabenzvalene intermediate, which subsequently undergoes a sigmatropic rearrangement to yield the pyrimidine derivative. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.